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Compound of Interest

Compound Name: 1,3-Benzodioxol-5-ylacetaldehyde

Cat. No.: B1605575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3-
Benzodioxol-5-ylacetaldehyde, a compound of interest in various chemical and

pharmaceutical research domains. Due to the limited availability of experimental spectral data

in public databases, this guide presents predicted spectroscopic data obtained from validated

computational models, alongside detailed, generalized experimental protocols for acquiring

such data.

Core Spectroscopic Data
The following tables summarize the predicted 1-dimensional Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1,3-Benzodioxol-5-
ylacetaldehyde. These predictions are based on established algorithms and provide a

valuable reference for the identification and characterization of this compound.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

9.75 t 1H -CHO

6.77 d 1H Ar-H

6.73 dd 1H Ar-H

6.64 d 1H Ar-H

5.94 s 2H O-CH₂-O

3.63 d 2H -CH₂-CHO

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (ppm) Assignment

200.5 -CHO

148.1 Ar-C

146.9 Ar-C

128.5 Ar-C

122.3 Ar-CH

109.6 Ar-CH

108.6 Ar-CH

101.3 O-CH₂-O

50.4 -CH₂-CHO

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2900-2800 Medium C-H stretch (alkane)

2750-2700 Medium C-H stretch (aldehyde)

1725 Strong C=O stretch (aldehyde)

1600, 1490, 1440 Medium-Strong C=C stretch (aromatic)

1250 Strong C-O stretch (aryl ether)

1040 Strong C-O stretch (cyclic ether)

930 Medium O-CH₂-O bend

Predicted Mass Spectrometry (MS) Data
m/z Relative Abundance (%) Assignment

164 100 [M]⁺ (Molecular Ion)

135 80 [M-CHO]⁺

105 40 [M-CHO-CH₂O]⁺

77 60 [C₆H₅]⁺

Experimental Protocols
The following sections detail standardized procedures for obtaining the spectroscopic data

presented above. These protocols are broadly applicable to the analysis of small organic

molecules like 1,3-Benzodioxol-5-ylacetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

NMR Spectrometer (e.g., 400 MHz)
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5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

1,3-Benzodioxol-5-ylacetaldehyde sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Pipettes and vials

Procedure:

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7

mL of the deuterated solvent in a clean, dry vial.

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal

of the solvent and "shim" the magnetic field to ensure homogeneity.

Acquisition of ¹H Spectrum:

Set the appropriate spectral width and acquisition time.

Apply a 90° pulse.

Acquire the Free Induction Decay (FID).

Typically, 16-64 scans are co-added to improve the signal-to-noise ratio.

Acquisition of ¹³C Spectrum:

Switch the spectrometer to the ¹³C frequency.

Use a proton-decoupled pulse sequence.

A larger number of scans (e.g., 1024 or more) is usually required due to the low natural

abundance of ¹³C.
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Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase the spectrum to ensure all peaks are in the positive phase.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

1,3-Benzodioxol-5-ylacetaldehyde sample (a few milligrams)

Spatula

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

Background Spectrum: Record a background spectrum of the empty ATR crystal to account

for atmospheric and instrumental contributions.

Sample Application: Place a small amount of the sample directly onto the ATR crystal.

Acquire Spectrum: Apply pressure to ensure good contact between the sample and the

crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after the measurement.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Mass Spectrometer (e.g., with Electron Ionization - EI source)

Vials and syringes

Solvent (e.g., methanol or acetonitrile)

1,3-Benzodioxol-5-ylacetaldehyde sample (dissolved to a concentration of ~1 mg/mL)

Procedure:

Sample Introduction: Introduce the sample into the ion source. For a volatile compound, this

can be done via direct infusion or through a gas chromatography (GC) inlet.

Ionization: In the EI source, the sample molecules are bombarded with high-energy

electrons, leading to the formation of a molecular ion and various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative

intensity versus m/z ratio.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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General Workflow for Spectroscopic Analysis
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Sample Preparation
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Caption: General workflow for the spectroscopic analysis of an organic compound.
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Logical Relationship of Spectroscopic Data

Spectroscopic Data
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Caption: Logical relationship between the molecule and its spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Benzodioxol-5-
ylacetaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605575#spectroscopic-analysis-of-1-3-benzodioxol-
5-ylacetaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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